(2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
CAS No.: 6489-58-3
Cat. No.: VC21348419
Molecular Formula: C13H20N2O4S
Molecular Weight: 300.38 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6489-58-3 |
---|---|
Molecular Formula | C13H20N2O4S |
Molecular Weight | 300.38 g/mol |
IUPAC Name | (2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C13H20N2O4S/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15/h6-7,9H,1-5H3,(H,14,19)(H,17,18)/t6-,7+,9-/m1/s1 |
Standard InChI Key | PORWSLUULGTXGS-BKPPORCPSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)C)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)O)C |
Appearance | Solid powder |
Structural Characteristics and Classification
The title compound belongs to the β-lactam class of antibiotics, specifically within the penicillin family. Its structure features the characteristic 4-thia-1-azabicyclo(3.2.0)heptane core, which consists of a fused β-lactam and thiazolidine ring system essential for antimicrobial activity. The compound contains a 2,2-dimethylpropanoyl (pivaloyl) moiety attached to the amino group at position 6 of the penicillin nucleus.
Core Structure Analysis
The penicillin nucleus of this compound is derived from 6-aminopenicillanic acid (6-APA), which constitutes the central component of all penicillin β-lactam antibiotics. 6-APA is naturally generated by Penicillium fungi and can be obtained from penicillin G through enzymatic catalysis by penicillin acylases . The 6-APA nucleus serves as the fundamental building block for creating diverse semi-synthetic penicillin derivatives through modification of the side chain at position 6.
Stereochemistry and Configuration
The compound exhibits specific stereochemical features as indicated by the (2S,5R,6R) configuration in its name. These stereogenic centers are critical for maintaining the proper three-dimensional structure required for biological activity. The stereochemistry at these positions influences the molecule's interaction with bacterial cell wall enzymes, particularly penicillin-binding proteins (PBPs).
Physical and Chemical Properties
Physical Properties
The physical properties of (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid can be predicted based on other penicillin derivatives. The compound likely exists as a white to off-white crystalline powder with limited water solubility. As with other penicillins, it would be expected to have specific pH-dependent solubility characteristics.
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups. The β-lactam ring is susceptible to nucleophilic attack, which constitutes both its mechanism of action and a potential vulnerability to β-lactamase enzymes. The carboxylic acid group at position 2 can participate in salt formation and esterification reactions, which may be employed for creating prodrug derivatives with enhanced bioavailability.
Table 1: Predicted Key Physical and Chemical Properties
Property | Value/Description |
---|---|
Appearance | White to off-white crystalline powder |
Molecular Formula | C₁₄H₂₂N₂O₄S (predicted) |
Molecular Weight | 314.4 g/mol (approximate) |
Solubility | Sparingly soluble in water, more soluble in polar organic solvents |
Stability | Sensitive to acids, bases, heat, and β-lactamases |
Storage Conditions | Store at 2-8°C, protected from moisture |
pH of Aqueous Solution | Slightly acidic due to carboxylic acid group |
Synthetic Pathways and Production
Basic Synthetic Route
The synthesis of (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid typically begins with 6-aminopenicillanic acid (6-APA) as the starting material. The synthetic pathway involves an acylation reaction where the 2,2-dimethylpropanoyl (pivaloyl) group is introduced at the 6-amino position of 6-APA .
For efficient coupling of the pivaloyl moiety to 6-APA, activation of the carboxylic function of the pivaloyl group is necessary, similar to other derivatization reactions of 6-APA. This can be achieved through conversion to an activated ester or acid chloride intermediate .
Advanced Synthetic Methods
Recent advancements in the synthesis of penicillin derivatives have introduced more efficient coupling methods. One approach involves the use of supersaturated solutions of nucleophiles to augment antibiotic synthesis from 6-APA. Additionally, diminishing ionic strength in reaction mixtures along with the addition of co-solvents like 2-butanol has been shown to enhance reaction efficiency .
Implementing a pH gradient starting at pH 7 and reducing to pH 6.5 near reaction completion can significantly increase reaction output when synthesizing penicillin derivatives . This pH control is crucial for maintaining the integrity of the β-lactam ring while promoting the acylation reaction.
Biological Activity and Mechanisms
Antimicrobial Properties
As a penicillin derivative, this compound would be expected to exhibit antibacterial activity against a range of bacteria, particularly non-penicillinase producing organisms such as Streptococcus and some Staphylococcus species . The presence of the bulky 2,2-dimethylpropanoyl group at position 6 likely influences the compound's spectrum of activity and its resistance to β-lactamases.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its antibacterial effect by interfering with bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation disrupts the cross-linkage of peptidoglycan chains necessary for cell wall integrity, leading to bacterial cell lysis and death .
The specific structure of the pivaloyl side chain may influence the compound's affinity for different PBPs, potentially affecting its spectrum of activity and potency against various bacterial strains.
Comparative Analysis with Related Compounds
Structure-Activity Relationships
The relationship between the structure of this compound and its biological activity can be better understood by comparing it with other penicillin derivatives. The pivaloyl side chain represents a different structural approach compared to common penicillins like ampicillin (which has an amino-phenylacetyl side chain) or penicillin G (which has a phenylacetyl side chain) .
Table 2: Comparison with Related Penicillin Derivatives
Advantages and Limitations
Analytical Characterization Methods
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about penicillin derivatives. For this compound, characteristic signals in the ¹H-NMR spectrum would include the penicillin cycle protons at δ = 4.15–4.59 ppm and the methyl groups of the penicillin cycle as singlets at δ = 1.44–1.51 ppm . The pivaloyl group would show characteristic signals for its tertiary-butyl protons.
In the ¹³C-NMR spectrum, signals for the carbonyl groups (C=O) would appear around 171-178 ppm, while signals for the carbon attached to sulfur (C-S) would be observed at approximately 65-146 ppm .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents a standard technique for analyzing penicillin derivatives. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of acetonitrile and buffer solution. UV detection at wavelengths around 210-225 nm would be suitable for monitoring this compound.
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